N-Benzyl-N-methylsulfamoyl fluoride
CAS No.:
Cat. No.: VC17716005
Molecular Formula: C8H10FNO2S
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10FNO2S |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | N-benzyl-N-methylsulfamoyl fluoride |
| Standard InChI | InChI=1S/C8H10FNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
| Standard InChI Key | AVBMEXKUUORNHA-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
N-Benzyl-N-methylsulfamoyl fluoride belongs to the sulfonamide fluoride class, distinguished by the presence of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a fluorine atom and a nitrogen center. The nitrogen is further substituted with a benzyl group (aromatic ring attached via a methylene bridge) and a methyl group. The SMILES notation O=S(N(CC1=CC=CC=C1)C)(F)=O succinctly captures this arrangement .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1934390-37-0 |
| Molecular Formula | C₈H₁₀FNO₂S |
| Molecular Weight | 203.23 g/mol |
| SMILES | O=S(N(CC1=CC=CC=C1)C)(F)=O |
Physicochemical Characteristics
While detailed physicochemical data (e.g., melting point, boiling point) remain unreported in publicly available literature, the compound’s structure suggests moderate polarity due to the sulfamoyl fluoride group. The benzyl moiety confers lipophilicity, which may influence solubility in organic solvents like dichloromethane or tetrahydrofuran .
Synthesis and Manufacturing
General Synthetic Strategies
Sulfamoyl fluorides are typically synthesized via two primary routes:
-
Reaction of Amines with Sulfuryl Fluoride (SO₂F₂):
This method involves treating secondary amines with sulfuryl fluoride under controlled conditions. For N-Benzyl-N-methylsulfamoyl fluoride, the reaction of N-benzyl-N-methylamine with SO₂F₂ in the presence of a base could yield the target compound. -
Fluorination of Sulfamoyl Chlorides:
Sulfamoyl chlorides (R₂NSO₂Cl) react with fluorinating agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to produce sulfamoyl fluorides. This pathway is particularly useful for introducing fluorine into complex amine systems .
Applications in Chemical Research
Organic Synthesis
Sulfamoyl fluorides are valuable electrophiles due to the fluorine atom’s high leaving-group ability. They participate in nucleophilic substitution reactions, enabling the construction of sulfonamides, sulfonic esters, and other sulfur-containing derivatives. For instance, reaction with alcohols or amines yields sulfonate esters or sulfonamides, respectively, with concomitant release of hydrogen fluoride .
Research Directions and Challenges
Unexplored Reactivity
The bidentate coordination potential of the sulfamoyl fluoride group remains underexplored. Computational studies could elucidate its ability to stabilize transition states in catalytic cycles or protein-ligand complexes.
Targeted Protein Degradation
Recent advances in PROTAC technology, as exemplified by the BRD4 degrader study , underscore the demand for novel warheads and linkers. N-Benzyl-N-methylsulfamoyl fluoride’s dual functionality (fluoride leaving group and aryl substitution) positions it as a candidate for developing covalent PROTACs that exploit lysine or cysteine residues on E3 ligases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume